molecular formula C61H87N15O9S B1679839 Nonapeptide-1 CAS No. 158563-45-2

Nonapeptide-1

Cat. No. B1679839
M. Wt: 1206.5 g/mol
InChI Key: KNFLNGRLKALWRF-LDXSYGEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nonapeptide-1 is a skin lightening peptide derived from the melanocyte stimulating hormone (MSH). It prevents the activity of tyrosine in the melanocytes, inhibiting melanin synthesis and helping to even out your skin tone by lessening hyper-pigmentation . The molecular formula of Nonapeptide-1 is C61H87N15O9S .


Molecular Structure Analysis

Nonapeptide-1 is a highly dynamic peptide that harbors a type II β-turn located in its central part . Ultraviolet-circular dichroism and Raman spectra are consistent with a mixture of β-turn, β-strand, and random-chain secondary elements in aqueous media .


Chemical Reactions Analysis

Nonapeptide-1 appears to exhibit capacity as a melanin synthesis inhibitor, reportedly achieved through interference with the action of tyrosinase . Tyrosinase, the principal enzyme governing melanin synthesis within specialized cells termed melanocytes, is considered crucial for pigment production .


Physical And Chemical Properties Analysis

Nonapeptide-1 is a white powder that is soluble in water .

Scientific Research Applications

Nonapeptide Mechanisms in Social Cognition and Behavior

Nonapeptides, including Nonapeptide-1, play a significant role in social cognition, behavior, and species-specific social systems. These peptides are fundamental in vertebrate animals for various social behaviors, including affiliation, bonding, and social cognition. Despite the similar brain distributions of oxytocin-like and vasopressin-like peptides across vertebrates, receptor distributions are highly species-specific, suggesting a wide range of functional variations. These peptides affect socially relevant physiology, sensorimotor integration, valence assignment, and functional connectivity (Goodson & Thompson, 2010).

Vasotocin-Family Peptides in Behavioral Plasticity

Vasotocin-family nonapeptides, which include Nonapeptide-1, contribute to behavioral plasticity in vertebrates. These peptides are involved in varying social behaviors like seasonal variation, sexual dimorphism, and species differences. They are particularly influential in early life, shaping neural circuits and influencing social processes during development. This suggests that Nonapeptide-1 is integral to the evolution of social behaviors through its impact on learning during sensitive periods in social development (Baran, 2017).

Nonapeptide Influence on Food Intake and Reproduction

Nonapeptide-1 is also involved in regulating food intake and reproduction. In certain vertebrates, like goldfish, Nonapeptide-1 acts as an anorexigenic factor while stimulating the release of pituitary hormones such as luteinizing hormone and growth hormone. This dual role highlights its significant function in the differential neuroendocrine control of physiological processes like feeding and reproduction (Mennigen et al., 2017).

Nonapeptide in Social Interaction and Shoaling Behavior

Research indicates that Nonapeptide-1 can influence social interaction and shoaling behavior in some species, such as zebrafish. While the exact effects depend on the species and the specific nonapeptide variant, these findings underscore the complex role Nonapeptide-1 can play in regulating sociality in different vertebrate taxa (Lindeyer et al., 2015).

Safety And Hazards

Nonapeptide-1 is not classified as hazardous under the Approved Criteria for Classifying Hazardous Substances .

Relevant papers on Nonapeptide-1 include a randomized controlled pilot study of a proprietary combination versus sunscreen in melasma maintenance and a study on rationally designed nonapeptides with great skin photoprotective effect .

properties

IUPAC Name

(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H87N15O9S/c1-37(2)51(52(64)77)74-58(83)50-26-16-31-76(50)60(85)45(23-12-13-28-62)70-55(80)46(33-38-17-6-4-7-18-38)71-56(81)48(35-40-36-68-43-22-11-10-21-41(40)43)72-53(78)44(24-14-29-67-61(65)66)69-54(79)47(34-39-19-8-5-9-20-39)73-57(82)49-25-15-30-75(49)59(84)42(63)27-32-86-3/h4-11,17-22,36-37,42,44-51,68H,12-16,23-35,62-63H2,1-3H3,(H2,64,77)(H,69,79)(H,70,80)(H,71,81)(H,72,78)(H,73,82)(H,74,83)(H4,65,66,67)/t42-,44-,45-,46-,47+,48+,49-,50-,51-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFLNGRLKALWRF-LDXSYGEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H87N15O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1206.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nonapeptide-1

CAS RN

158563-45-2
Record name Nonapeptide-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158563452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NONAPEPTIDE-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64W45420K5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
200
Citations
M Chatterjee, S Neema, GR Rajput - Indian Journal of Dermatology …, 2021 - ijdvl.com
… Table 2 represents the changes in the melasma severity scale between visit 3 and visit 7 where the subjects were receiving either phenyl ethyl resorcinol, nonapeptide -1, aminoethyl …
Number of citations: 1 ijdvl.com
M Damkjaer Nielsen, AM Kappelgaard, J Giese - 1975 - inis.iaea.org
BETA DECAY RADIOISOTOPES, CHEMICAL REACTIONS, DAYS LIVING RADIOISOTOPES, DRUGS, ELECTRON CAPTURE RADIOISOTOPES, GLOBULINS, HALOGENATION, …
Number of citations: 2 inis.iaea.org
AV Kutina, AS Marina, MI Titov… - Doklady Biological …, 2012 - researchgate.net
KUTINA et al. neously with removing of the protective groups of the tret butyl type using trifluoroacetic acid in the pres ence of scavengers, such as water, triisopropylsilan, and …
Number of citations: 4 www.researchgate.net
H Wiegand, B Wirz, A Schweitzer… - … & drug disposition, 2002 - Wiley Online Library
… and human blood was spiked with [14C]b-nonapeptide 1 to get final concentrations of 5, 50, 500 … The concentration of [14C]b-nonapeptide 1 was determined in the ultrafiltrate and in the …
Number of citations: 127 onlinelibrary.wiley.com
Y Inai, K Tagawa, A Takasu, T Hirabayashi… - Journal of the …, 2000 - ACS Publications
… For our purpose, the following N-deprotected nonapeptide 1 consisting of nonprotein amino acids [α-aminoisobutyric acid (Aib) and α,β-dehydrophenylalanine (Δ Z Phe)] was …
Number of citations: 145 pubs.acs.org
S Sasaki, M Takagi, Y Tanaka, M Maeda - Tetrahedron letters, 1996 - Elsevier
Combinatorial technologies with the use of a solid-phase pentapeptide library and the magnetic beads covalently bound with the target nonapeptide (1) were applied to search for …
Number of citations: 26 www.sciencedirect.com
MB Pastrian, F Guzmán, J Garona… - Molecular …, 2014 - spandidos-publications.com
… The synthetic nonapeptide 1‑desamino‑8‑D‑arginine vasopressin (dDAVP) can reduce tumor cell growth through agonist action on the vasopressin V2 receptor. A structure‑…
Number of citations: 19 www.spandidos-publications.com
MG Hinds, NGJ Richards, JA Robinson - Journal of the Chemical …, 1988 - pubs.rsc.org
The stereospecific synthesis of the novel spirocyclic unit (7), and its use in the construction by solid phase methods, of a conformationally locked analogue of the immunodominant …
Number of citations: 40 pubs.rsc.org
H Wiegand, B Wirz, A Schweitzer, G Gross… - Chemistry & …, 2004 - Wiley Online Library
… In an independent investigation [20], the β-nonapeptide 1 had been shown to have biological … Molecular formulae of the 14C-labelled nonapeptide 1, of the somatostatin analogue β3/α-…
Number of citations: 45 onlinelibrary.wiley.com
J Pluščec, ER Weaver, N Williams, EF Sabo… - Peptides 1972 …, 1973 - North-Holland
Number of citations: 0

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